molecular formula C18H20N2O2S B2762179 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1448131-84-7

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2762179
CAS No.: 1448131-84-7
M. Wt: 328.43
InChI Key: OJFNAEQRFXEVLR-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperidinyl group, a thiophenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the 2-oxopiperidin-1-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aromatic Substitution: The piperidinyl intermediate is then subjected to aromatic substitution reactions to introduce the 4-methylphenyl group. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction.

    Thiophenyl Acetamide Formation: The final step involves the introduction of the thiophen-3-yl group and the acetamide moiety. This can be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidinyl and thiophenyl groups play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide: Lacks the piperidinyl group, resulting in different chemical properties and biological activities.

    N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with variations in the position of the methyl group, affecting its reactivity and applications.

Uniqueness

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both the piperidinyl and thiophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-5-6-15(19-17(21)10-14-7-9-23-12-14)11-16(13)20-8-3-2-4-18(20)22/h5-7,9,11-12H,2-4,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFNAEQRFXEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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